molecular formula C14H11ClO B14020622 2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14020622
M. Wt: 230.69 g/mol
InChI Key: BDUYEJYHUIOWPC-UHFFFAOYSA-N
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Description

2’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of a chloro group at the 2’ position, a methyl group at the 2 position, and a formyl group at the 4 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the process .

Types of Reactions:

    Oxidation: The formyl group in 2’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 2’-Chloro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 2’-Chloro-2-methyl-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde largely depends on its functional groups. The formyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The chloro group can undergo substitution reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved would vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

    2-Chloro-1,1’-biphenyl: Lacks the formyl and methyl groups, making it less reactive in certain types of chemical reactions.

    2-Methyl-1,1’-biphenyl: Lacks the chloro and formyl groups, limiting its use in substitution reactions.

    4-Formylbiphenyl: Lacks the chloro and methyl groups, affecting its reactivity and applications.

Properties

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

4-(2-chlorophenyl)-3-methylbenzaldehyde

InChI

InChI=1S/C14H11ClO/c1-10-8-11(9-16)6-7-12(10)13-4-2-3-5-14(13)15/h2-9H,1H3

InChI Key

BDUYEJYHUIOWPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CC=CC=C2Cl

Origin of Product

United States

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